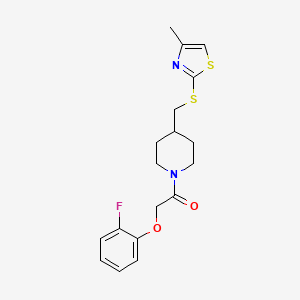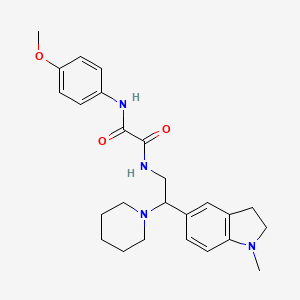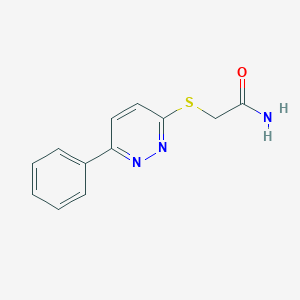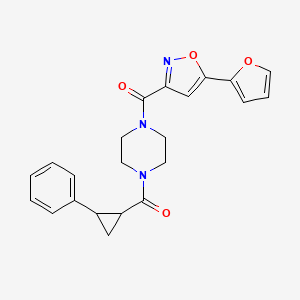![molecular formula C10H10N2O2 B2579235 3-(1H-ピロロ[2,3-b]ピリジン-5-イル)プロパン酸 CAS No. 1254567-53-7](/img/structure/B2579235.png)
3-(1H-ピロロ[2,3-b]ピリジン-5-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propanoic acid” is a chemical compound with the CAS Number: 27663-72-5 . It has a molecular weight of 190.2 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid”, has been reported in the literature . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular formula of “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propanoic acid” is C10H10N2O2 .Chemical Reactions Analysis
The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 513.9±42.0C at 760 mmHg and a melting point of 205-206.5C .科学的研究の応用
1. 線維芽細胞増殖因子受容体(FGFR)阻害剤 この化合物は、FGFR1、2、および3に対して強力な活性を示すことがわかっています . FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、それらを標的とすることは、がん治療のための魅力的な戦略です . この化合物は、乳がん細胞の増殖を阻害し、アポトーシスを誘導することができます .
2. 細胞遊走および浸潤の阻害 細胞増殖とアポトーシスに対する効果に加えて、この化合物は、がん細胞の遊走と浸潤を有意に阻害することもわかっています .
3. 創薬のための潜在的なリード化合物 低分子量でFGFRに対して強力な活性を示すため、この化合物は、さらなる最適化に役立つ魅力的なリード化合物と考えられています .
IGF-1Rチロシンキナーゼ阻害剤
この化合物は、細胞の成長、分化、および生存において重要な役割を果たすIGF-1Rチロシンキナーゼを阻害することがわかっています .
強力なVEGFR-2阻害剤の合成
この化合物は、強力なVEGFR-2阻害剤の合成における試薬として使用されます . VEGFR-2は血管新生における重要な役割を果たしており、その阻害剤は、さまざまながんの治療に使用されています .
6. PI3Kなどのタンパク質との相互作用 この化合物は、乳がんの成長、進行、生存、代謝、タンパク質合成、および血管新生における重要な調節因子であるPI3Kなどのタンパク質と相互作用する可能性があります . また、内分泌療法および化学療法に対する耐性リスクにも関与する可能性があります .
作用機序
Target of Action
The primary targets of the compound 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved by preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is a crucial step in the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play significant roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of FGFRs by 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid results in the suppression of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are significant because FGFRs are involved in critical cellular processes such as cell proliferation, differentiation, and survival. The binding of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid to these receptors can modulate their activity, leading to various downstream effects.
Cellular Effects
The effects of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, such as breast cancer cells . This inhibition is achieved through the modulation of signaling pathways like the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs by binding to their active sites . This binding prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it can exert its effects on intracellular targets.
Subcellular Localization
The subcellular localization of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
特性
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)2-1-7-5-8-3-4-11-10(8)12-6-7/h3-6H,1-2H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOAXDSCYKJUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)
![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)


![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)
![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)
